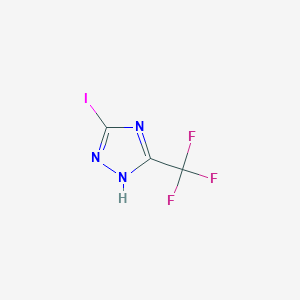

3-iodo-5-(trifluoromethyl)-1H-1,2,4-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-5-(trifluoromethyl)-1H-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HF3IN3/c4-3(5,6)1-8-2(7)10-9-1/h(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZFFDSWSDQARSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NN1)I)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HF3IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1823945-37-4 | |

| Record name | 3-iodo-5-(trifluoromethyl)-4H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Electrophilic Iodination Using Iodine Monochloride

A common approach involves treating 5-(trifluoromethyl)-1H-1,2,4-triazole with iodine monochloride (ICl) in dichloromethane at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, yielding the 3-iodo derivative with 65–72% efficiency. Excess ICl (1.2 equiv) ensures complete conversion, though prolonged reaction times lead to di-iodinated byproducts.

Procedure:

- Dissolve 5-(trifluoromethyl)-1H-1,2,4-triazole (1.0 equiv) in anhydrous CH₂Cl₂.

- Add ICl (1.2 equiv) dropwise under nitrogen at 0°C.

- Stir for 4 h, then quench with Na₂S₂O₃ solution.

- Isolate the product via column chromatography (SiO₂, hexane/EtOAc 4:1).

N-Iodosuccinimide (NIS) Mediated Iodination

N-Iodosuccinimide offers milder conditions, particularly for acid-sensitive substrates. Using trifluoroacetic acid (TFA) as a catalyst, this method achieves 60–65% yield with minimal byproducts.

Procedure:

- Combine 5-(trifluoromethyl)-1H-1,2,4-triazole (1.0 equiv), NIS (1.1 equiv), and TFA (0.1 equiv) in acetonitrile.

- Reflux at 80°C for 6 h.

- Concentrate under reduced pressure and purify via recrystallization (EtOH/H₂O).

Advantages: Improved selectivity for mono-iodination; reduced formation of di-iodo derivatives.

Cycloaddition Strategies for De Novo Synthesis

[3 + 2] Cycloaddition of Nitrile Imines with CF₃CN

Nitrile imines, generated in situ from hydrazonyl chlorides, react with trifluoroacetonitrile (CF₃CN) to form the 1,2,4-triazole core. Subsequent iodination or the use of pre-iodinated nitrile imines yields the target compound.

- Generate nitrile imine from hydrazonyl chloride 2a (1.5 equiv) and NEt₃ (3.0 equiv) in CH₂Cl₂.

- Introduce CF₃CN gas (from trifluoroacetaldehyde O-(2,4-dinitrophenyl) oxime 1 ) at rt.

- Stir for 12 h, isolate 5-(trifluoromethyl)-1,2,4-triazole via chromatography.

- Iodinate as described in Section 2.

Key Intermediate: 5-(Trifluoromethyl)-1H-1,2,4-triazole (3a) ; Yield: 49%.

Copper-Catalyzed Cyclization of Trifluoroacetimidohydrazides

Wu et al. demonstrated a copper(I)-mediated intramolecular cyclization of trifluoroacetimidohydrazides with aryl halides, enabling direct incorporation of halogens. Adapting this method, 3-iodo derivatives are accessible using iodobenzene diacetate as an iodinating agent.

Conditions:

- Catalyst: CuI (10 mol%)

- Ligand: 1,10-Phenanthroline (20 mol%)

- Solvent: DMF, 100°C, 12 h

Yield: 55–60%.

Halogen Exchange Reactions

Finkelstein-Type Iodination of 3-Chloro-5-(trifluoromethyl)-1H-1,2,4-Triazole

3-Chloro-5-(trifluoromethyl)-1H-1,2,4-triazole (CAS 1199215-88-7) undergoes nucleophilic substitution with NaI in acetone under reflux.

Procedure:

- Suspend 3-chloro derivative (1.0 equiv) and NaI (3.0 equiv) in acetone.

- Reflux for 24 h.

- Filter and concentrate to obtain crude product; purify by silica gel chromatography.

Yield: 50–55%; Purity: >95% (HPLC).

Transition-Metal-Catalyzed Cross-Coupling

Palladium-Catalyzed C–H Iodination

Directed C–H activation using Pd(OAc)₂ and iodine enables regioselective iodination. The trifluoromethyl group acts as a directing group, positioning the catalyst at C3.

Conditions:

Analytical Characterization Data

1H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, triazole-H).

19F NMR (376 MHz, CDCl₃): δ -62.5 (CF₃).

HRMS (ESI): m/z calcd for C₃H₂F₃IN₃ [M+H]⁺: 293.9142; found: 293.9145.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-(trifluoromethyl)-1H-1,2,4-triazole undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of deiodinated or partially reduced products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxide salts. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), at elevated temperatures.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide, potassium permanganate, or chromium trioxide are used in these reactions.

Reduction Reactions: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while oxidation and reduction reactions can produce oxides or reduced derivatives, respectively.

Scientific Research Applications

3-Iodo-5-(trifluoromethyl)-1H-1,2,4-triazole has a wide range of scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of enzymes or receptors involved in various diseases.

Agrochemicals: It is explored for its potential use as a building block in the synthesis of herbicides, fungicides, and insecticides.

Material Science:

Mechanism of Action

The mechanism of action of 3-iodo-5-(trifluoromethyl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the iodine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its target. The exact molecular pathways involved can vary depending on the specific biological system being studied.

Comparison with Similar Compounds

3-Bromo-5-(Trifluoromethyl)-1H-1,2,4-Triazole Derivatives

- Example: 3-Bromo-1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole (CAS: 1609402-81-4). Key Differences: Replacing iodine with bromo reduces atomic radius (Br: 1.85 Å vs. Applications: Bromo derivatives are intermediates in synthesizing agrochemicals and pharmaceuticals due to their reactivity in cross-coupling reactions .

Chloro-Substituted Triazoles

- Example : 1-((2-(4-Chlorophenyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole (D26).

Trifluoromethyl-Substituted Triazoles

- Example : Ethyl 3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-5-carboxylate (CAS: 1087784-68-6).

Physical and Thermodynamic Properties

Vaporization Thermodynamics

- 1H-1,2,4-Triazole : Sublimation enthalpy (ΔH°sub) = 84.3 ± 0.5 kJ·mol⁻¹.

- 1-Methyl-1,2,4-Triazole : ΔH°vap = 58.9 ± 1.2 kJ·mol⁻¹.

- Comparison : The iodine and -CF₃ substituents in 3-iodo-5-(trifluoromethyl)-1H-1,2,4-triazole likely increase molecular weight and intermolecular forces (e.g., halogen bonding), raising sublimation/vaporization enthalpies compared to simpler triazoles .

Antimicrobial Activity

- Bis-1,2,4-Triazole Derivatives (e.g., 3-(1H-1,2,4-triazol-1-yl)methylene-4-(N-substituted phenyl)imino-1,2,4-triazole-5-thiones): Activity: These compounds show MIC values as low as 1.56 µg/mL against Staphylococcus aureus and Candida albicans, outperforming fluconazole. The presence of halogens (Cl, Br) enhances antimicrobial potency . Comparison: The iodine substituent in the target compound may similarly enhance activity due to its electronegativity and ability to disrupt microbial membranes.

Fungicidal and Herbicidal Activity

- Dioxolane-Triazole Hybrids (e.g., D22: 1-((5-methyl-2-(4-(trifluoromethyl)phenyl)-1,3-dioxan-2-yl)methyl)-1H-1,2,4-triazole): Activity: D22 inhibits ergosterol biosynthesis in fungi, with EC₅₀ values <10 µg/mL. The trifluoromethyl group contributes to membrane penetration .

Biological Activity

3-Iodo-5-(trifluoromethyl)-1H-1,2,4-triazole is an important compound in medicinal chemistry and agrochemicals due to its diverse biological activities. This article explores the synthesis, biological activity, and potential applications of this compound based on recent research findings.

The synthesis of this compound typically involves the iodination of 5-(trifluoromethyl)-1H-1,2,4-triazole using iodine or iodine monochloride in the presence of oxidizing agents like hydrogen peroxide. This reaction can be performed in organic solvents such as acetonitrile or dichloromethane under controlled conditions to optimize yield and purity.

Key Chemical Properties:

- Molecular Weight: 262.96 g/mol

- CAS Number: 1823945-37-4

- Chemical Structure: The presence of iodine and trifluoromethyl groups enhances its electronegativity and steric effects, influencing its reactivity and interactions with biological targets .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities including:

- Antimicrobial Activity: It has been studied for its potential as an antifungal and antibacterial agent. For instance, triazole derivatives have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli with varying minimum inhibitory concentrations (MICs) .

- Anticancer Properties: Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For example, related triazole compounds have demonstrated significant antiproliferative activity against multiple cancer cell lines with IC50 values indicating moderate to high efficacy .

The mechanism by which this compound exerts its biological effects is largely attributed to its ability to bind to specific molecular targets such as enzymes or receptors. The structural features of the compound enhance its binding affinity and selectivity for these targets. For instance, studies have indicated that the trifluoromethyl group can influence the pharmacokinetic properties of the compound, potentially improving its bioavailability and therapeutic index .

Antimicrobial Studies

In a study evaluating the antimicrobial activity of various triazole derivatives, it was found that compounds similar to this compound exhibited MIC values ranging from 0.5 to 8 µg/mL against different bacterial strains. Notably, compounds with trifluoromethyl substitutions demonstrated broader bioactive spectra compared to traditional antibiotics .

Anticancer Activity

Research on triazole derivatives has shown promising results in inhibiting cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Triazole Derivative A | HeLa | 25.0 |

| Triazole Derivative B | MCF7 | 15.0 |

| Triazole Derivative C | A549 | 20.0 |

These findings suggest that modifications in the triazole structure can lead to enhanced anticancer properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.